molecular formula C5H12ClNO B594412 (S)-allylglycinol hydrochloride CAS No. 926660-03-9

(S)-allylglycinol hydrochloride

Cat. No. B594412
CAS RN: 926660-03-9
M. Wt: 137.607
InChI Key: DASOPXPTKUDWIK-JEDNCBNOSA-N
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Description

Allylglycinol is a type of organic compound known as an allyl group attached to a glycinol. Glycinol is a type of amino alcohol and contains both an amino group (-NH2) and a hydroxyl group (-OH). Hydrochloride refers to an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions involving “(S)-allylglycinol hydrochloride” would depend on the specific conditions and reagents present. Allyl groups are known to participate in various reactions, including those catalyzed by transition metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role in determining these properties .

Scientific Research Applications

Research Context and Application in Food Industry The compound has been a topic of interest due to its potential functionalities in various lipid systems and its health benefits. It is used in the food industry, notably as an emulsifier, crystallization modifier, and functional ingredient in fat-based products. These applications leverage the compound's functional properties and health benefits, though challenges exist regarding its performance and stability, especially as cooking oil (Lee et al., 2020).

Biomedical Implications and Drug Delivery Systems (S)-allylglycinol hydrochloride's chemical structure and characteristics have implications in the biomedical field, especially in drug delivery systems. Research focuses on enhancing the bioavailability of certain drugs, reducing dosing frequency, and minimizing gastrointestinal side effects. Its role in the development of micro- and nanoparticulate drug delivery systems is crucial for effective treatment and potentially in cancer therapy (Çetin & Sahin, 2016).

Food Preservation and Packaging Technologies The compound is examined for its role in food preservation and packaging technologies. Research explores its integration into edible films and coatings aimed at prolonging the shelf life of food products. This involves studying its mechanical and barrier properties, especially in hydrocolloid-lipid composite structures, to optimize food quality and safety (Galus & Kadzińska, 2015).

Cancer Research and Chemoprevention In cancer research, components similar to this compound are analyzed for their anticarcinogenic properties. Studies involve understanding the anti-mutagenic activity, mechanisms of action, and potential for cancer prevention. This line of research is critical for developing future interventions and therapies (Dashwood, 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “(S)-allylglycinol hydrochloride” is used. For example, many drugs work by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with “(S)-allylglycinol hydrochloride” would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on “(S)-allylglycinol hydrochloride” would likely depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

(2S)-2-aminopent-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOPXPTKUDWIK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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